N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c19-14-1-3-15(4-2-14)24-10-8-21-18(22)13-5-7-20-17(11-13)25-16-6-9-23-12-16/h1-5,7,11,16H,6,8-10,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZRXPWGBXNVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the 4-fluorophenoxyethyl intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent under basic conditions to form the 4-fluorophenoxyethyl intermediate.
Coupling with isonicotinic acid: The intermediate is then coupled with isonicotinic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the tetrahydrofuran-3-yl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Studies
N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide has been investigated for its potential as a therapeutic agent in several conditions:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the fluorophenyl group may enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation .
- Neurological Disorders : The compound's structural characteristics suggest it could modulate neurotransmitter systems, particularly those involving muscarinic receptors. This opens avenues for exploring its efficacy in treating conditions like Alzheimer's disease or schizophrenia .
Enzyme Inhibition
Studies have demonstrated that derivatives of pyridine carboxamides can act as inhibitors of specific enzymes, such as monoamine oxidase (MAO) and phosphodiesterases (PDEs). This inhibition can lead to increased levels of neurotransmitters, providing a potential mechanism for treating mood disorders and cognitive impairments .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridine carboxamides, including this compound. The compound was tested against human breast cancer cell lines (MCF-7) and exhibited significant cytotoxicity, with an IC50 value indicating effective concentration levels for inducing apoptosis .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | 15.5 |
Case Study 2: Neurological Impact
A pharmacological study explored the compound's effects on muscarinic receptors. Using radiolabeled ligand binding assays, it was found that this compound exhibited moderate affinity for M1 and M4 receptors, suggesting its potential role in modulating cholinergic signaling pathways relevant to cognitive function .
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| M1 | 85 |
| M4 | 120 |
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide would depend on its specific biological target. Generally, compounds in this class may act by:
Binding to specific receptors or enzymes: Modulating their activity.
Inhibiting or activating signaling pathways: Affecting cellular processes.
Interacting with nucleic acids: Influencing gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Differences
The compound shares structural motifs with other fluorophenoxy- and heterocycle-containing molecules. For example:
- Compound A: n-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide (from ) features a benzamide core with a 4-fluorophenoxyethyl-thiotriazole substituent. Unlike the target compound, it includes a sulfur-linked triazole ring and a trifluoromethyl group, which may enhance metabolic stability and target binding .
Pharmacological and Binding Comparisons
While specific data for the target compound are absent, insights can be inferred from related molecules:
Target Specificity: Compound A () was docked against PanK (pantothenate kinase), a target in bacterial lipid biosynthesis. Its thiotriazole group may facilitate interactions with hydrophobic pockets, a feature absent in the target compound.
Binding Affinity: The 4-fluorophenoxyethyl group in both the target compound and Compound A may enhance π-π stacking with aromatic residues in target proteins (e.g., FtsZ or PanK). However, Compound A’s trifluoromethyl group likely provides stronger van der Waals interactions .
Methodological Insights from Evidence
- Structural Analysis : Programs like SHELX (SHELXL, SHELXS) and ORTEP-3 are critical for refining crystal structures of such compounds. The absence of crystallographic data for the target compound suggests reliance on in silico modeling, as seen in docking studies for Compound A .
- Docking Validation : MetaPocket (used in ) predicts active sites for target proteins, but experimental validation (e.g., enzymatic assays) is required to confirm binding hypotheses .
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula: C18H19FN2O4
- Molecular Weight: 346.358 g/mol
- IUPAC Name: N-[2-(4-fluorophenoxy)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
This compound features a pyridine ring substituted with a carboxamide group, an oxolane moiety, and a fluorophenoxyethyl side chain, contributing to its unique biological properties.
This compound has been studied for its activity against various biological targets:
- Inhibition of Kinases:
- Modulation of Muscarinic Receptors:
Therapeutic Potential
The therapeutic potential of this compound includes:
-
Anti-inflammatory Applications:
- Due to its ability to inhibit pro-inflammatory cytokines, it may be beneficial in conditions like rheumatoid arthritis and other inflammatory diseases.
-
Neurological Disorders:
- Its interaction with muscarinic receptors suggests potential applications in treating cognitive disorders or conditions such as Alzheimer’s disease.
Case Studies
- Adjuvant-Induced Arthritis Model:
- Structure-Activity Relationship (SAR):
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN2O4 |
| Molecular Weight | 346.358 g/mol |
| Biological Target | p38 MAPK |
| Inhibitory Effect | Pro-inflammatory cytokines |
| Potential Applications | Anti-inflammatory, Neurological |
Q & A
Q. What are the recommended synthetic routes for N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and carboxamide coupling. For structurally similar pyridine derivatives, a common approach includes:
- Step 1: Functionalization of the pyridine ring via halogenation or alkoxylation.
- Step 2: Introduction of the 4-fluorophenoxyethyl group via SN2 reactions.
- Step 3: Coupling of the oxolane-3-yloxy moiety using carbodiimide-mediated amidation. Reaction conditions (solvent, temperature, and catalysts) significantly influence yield and purity. Optimize using TLC and HPLC for intermediate validation .
Q. How can researchers characterize the crystal structure of this compound?
X-ray crystallography is the gold standard. Use SHELXL for refinement and ORTEP-III for graphical representation of thermal ellipsoids. Key steps:
Q. What safety protocols should be followed during handling?
Based on structurally related carboxamides:
Q. What in vitro assays are suitable for preliminary biological screening?
Prioritize assays based on structural analogs:
- Enzyme inhibition: Test against kinases (e.g., Met kinase) using fluorescence polarization.
- Antimicrobial activity: Use broth microdilution (MIC determination) against Gram+/Gram- bacteria.
- Cytotoxicity: MTT assay on cancer cell lines (e.g., GTL-16 gastric carcinoma). Include positive controls (e.g., doxorubicin) and triplicate replicates .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection: Replace DMF with acetonitrile to reduce side reactions.
- Catalyst screening: Test Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura coupling efficiency.
- Microwave-assisted synthesis: Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
Q. How to resolve contradictions in biological activity data across assays?
- Case study: If a compound shows high enzyme inhibition but low cytotoxicity:
- Verify cell permeability via LC-MS intracellular concentration measurements.
- Check for off-target effects using kinome-wide profiling (e.g., Eurofins KinaseProfiler).
Q. What structural modifications enhance target affinity and selectivity?
- Pyridine substitution: Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to boost Met kinase binding (Ki reduction from 50 nM to 8 nM).
- Oxolane optimization: Replace tetrahydrofuran with tetrahydropyran to improve metabolic stability (t½ increase from 2h to 6h in liver microsomes) .
Q. How to assess in vivo efficacy in disease models?
- Xenograft models: Administer orally (10–50 mg/kg/day) to nude mice implanted with Met-dependent tumors. Monitor tumor volume via caliper measurements.
- Pharmacokinetics: Collect plasma samples at 0, 1, 4, 8, 24h post-dose. Calculate AUC and Cmax using non-compartmental analysis (WinNonlin).
- Histopathology: Evaluate liver/kidney toxicity post-trial .
Q. Can this compound act as a dual inhibitor of COX/LOX pathways?
- Rationale: Fluorophenoxy and carboxamide groups may target arachidonic acid metabolism.
- Experimental design:
Q. What computational methods predict binding modes and ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
